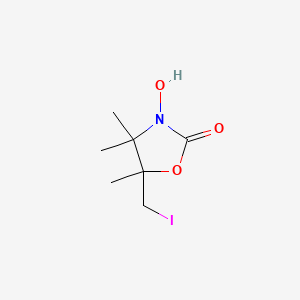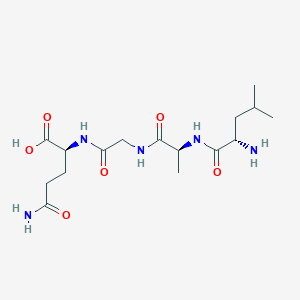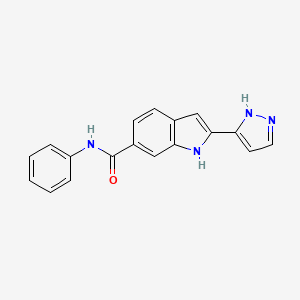![molecular formula C17H21N3O2S B14225855 N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide CAS No. 828920-11-2](/img/structure/B14225855.png)
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core structure, which is fused with a carboxamide group and a sulfanylacetamido side chain, making it a unique and potentially valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.
Attachment of the Sulfanylacetamido Side Chain: The sulfanylacetamido side chain can be attached via nucleophilic substitution reactions, where the sulfanylacetamido group is introduced using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact and improve efficiency.
化学反応の分析
Types of Reactions
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated quinolines, nitroquinolines, alkylquinolines
科学的研究の応用
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetamido side chain can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for therapeutic applications.
類似化合物との比較
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxamide: Lacks the sulfanylacetamido side chain, making it less versatile in terms of biological activity.
N-(2-Aminoethyl)quinoline-8-carboxamide: Contains an aminoethyl side chain instead of sulfanylacetamido, leading to different biological interactions.
N-(2-Hydroxyethyl)quinoline-8-carboxamide: Features a hydroxyethyl side chain, which affects its solubility and reactivity.
The presence of the sulfanylacetamido side chain in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
特性
CAS番号 |
828920-11-2 |
|---|---|
分子式 |
C17H21N3O2S |
分子量 |
331.4 g/mol |
IUPAC名 |
N-[5-[(2-sulfanylacetyl)amino]pentyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c21-15(12-23)18-9-2-1-3-10-20-17(22)14-8-4-6-13-7-5-11-19-16(13)14/h4-8,11,23H,1-3,9-10,12H2,(H,18,21)(H,20,22) |
InChIキー |
MCZTZVMBLBXXFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)NCCCCCNC(=O)CS)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


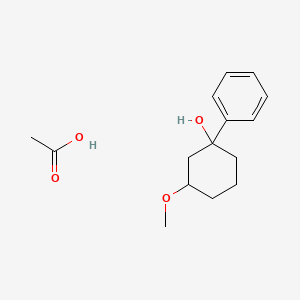
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)

![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
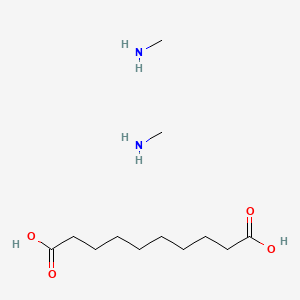
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
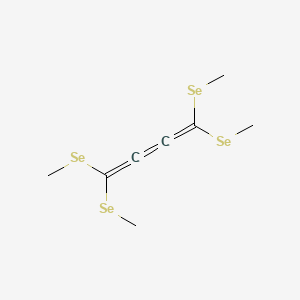

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
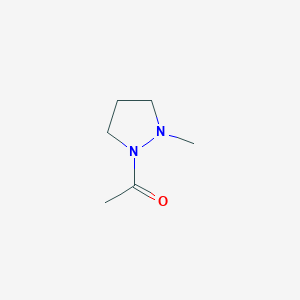
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
